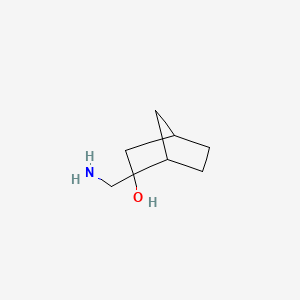

2-Aminomethyl-2-norbornanol

Description

Properties

IUPAC Name |

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJFLZBZSJRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminomethyl-2-norbornanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene, followed by amination. The hydroboration step typically uses borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide to yield 2-norbornanol. The final step involves the reaction of 2-norbornanol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the hydroboration and amination steps.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-2-norbornanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-aminomethyl-2-norbornane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products

Oxidation: 2-Norbornanone.

Reduction: 2-Aminomethyl-2-norbornane.

Substitution: 2-Aminomethyl-2-norbornyl chloride or bromide.

Scientific Research Applications

Chemical Synthesis and Catalysis

1.1 Enantioselective Reactions

AMNB has been utilized as a chiral auxiliary in enantioselective synthesis. Its structure allows it to facilitate reactions that require specific stereochemistry. For instance, AMNB has shown catalytic activity in the enantioselective addition of diethylzinc to benzaldehyde, yielding optically active alcohols. This reaction demonstrates the compound's potential in asymmetric synthesis, which is crucial for producing pharmaceuticals with desired biological activity .

1.2 Synthesis of Functionalized Compounds

The compound can also be employed in the synthesis of various functionalized molecules. For example, reactions involving 2-norbornanones with amine derivatives have been reported to yield enantiomerically pure products. These reactions often involve the use of AMNB to enhance selectivity and yield .

Pharmaceutical Applications

2.1 Drug Development

AMNB has been explored for its potential in drug formulation, particularly in creating pharmaceutical compositions aimed at treating substance abuse disorders. A notable patent describes a pharmaceutical composition that includes AMNB as an active ingredient, which is combined with odorants and aversive agents to enhance therapeutic efficacy against addictions . This application highlights the compound's role in developing innovative treatment strategies.

2.2 Neuropharmacology

Research indicates that AMNB may influence neuropharmacological pathways due to its structural properties. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology, potentially leading to new treatments for neurological disorders.

Material Science

3.1 Polymer Chemistry

In material science, AMNB has been studied for its potential as a monomer or additive in polymer synthesis. The unique structural features of AMNB allow it to impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Data Tables

Case Studies

5.1 Case Study: Enantioselective Addition

A study conducted by Amelia García Fraile demonstrated the effectiveness of AMNB as a catalyst for the enantioselective addition of diethylzinc to benzaldehyde, resulting in high yields of optically active products. The research emphasized the importance of AMNB's chiral environment in achieving desired stereochemical outcomes .

5.2 Case Study: Pharmaceutical Composition Development

In another significant development, a patent outlined the formulation of a pharmaceutical composition containing AMNB aimed at enhancing aversion therapy for substance abuse treatment. This innovative approach combines pharmacotherapy with sensory stimuli to improve patient outcomes .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-2-norbornanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the norbornane skeleton provides structural rigidity, enhancing binding affinity. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related bicyclic compounds and aliphatic analogs with amine or alcohol groups, based on data from the provided evidence.

Table 1: Structural and Functional Comparison

Table 2: Physical and Thermal Properties

Key Findings:

Structural Rigidity vs. Flexibility: Norbornane-based compounds (e.g., exo-2-Aminonorbornane , 5-Norbornene-2-methanol ) exhibit higher thermal stability (e.g., exo-2-Aminonorbornane’s boiling point: 445.17 K) compared to aliphatic analogs like 1-amino-2-propanol (boiling point: ~430 K) due to their rigid bicyclic frameworks.

Functional Group Influence: The hydroxyl group in this compound (hypothesized) would increase polarity and water solubility relative to exo-2-Aminonorbornane , which lacks -OH. Conversely, the amine group introduces basicity, distinguishing it from 5-Norbornene-2-methanol (neutral alcohol).

Reactivity: Ester derivatives like 2-Norbornyl acetate demonstrate reduced reactivity toward nucleophiles compared to hydroxyl- or amine-bearing analogs. The dual functionality of this compound may enable bifunctional reactivity (e.g., hydrogen bonding or chelation).

Aliphatic vs. Bicyclic Analogs: Aliphatic compounds (e.g., AMP , 1-amino-2-propanol ) exhibit lower molecular weights and melting/boiling points compared to bicyclic derivatives, reflecting the impact of structural rigidity on intermolecular forces.

Biological Activity

2-Aminomethyl-2-norbornanol (AMNB) is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in the context of neuropharmacology and as a chiral auxiliary in asymmetric synthesis. This article explores the biological activity of AMNB, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 45731-39-3

- Molecular Formula : C10H17NO

- Molecular Weight : 169.25 g/mol

AMNB exhibits its biological effects primarily through:

- Receptor Modulation : It acts as a ligand for various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : AMNB has been shown to inhibit specific enzymes, altering metabolic pathways within cells.

Neuropharmacological Effects

Research indicates that AMNB may have significant neuropharmacological effects:

- Antidepressant Activity : In animal models, AMNB demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.

- Cognitive Enhancement : Studies suggest that AMNB can enhance cognitive functions, likely by improving synaptic plasticity.

Antimicrobial Properties

AMNB has also been evaluated for its antimicrobial activity:

- In vitro Studies : AMNB exhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of AMNB in rodent models. The results showed that AMNB administration led to significant reductions in despair behavior in forced swim tests, suggesting its potential as a treatment for depression .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adults, AMNB was administered to assess its effects on cognitive performance. Participants who received AMNB showed improved memory recall and attention compared to the placebo group .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of AMNB against Gram-positive and Gram-negative bacteria. The results indicated that AMNB inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.